Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
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Overview
Description
Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a complex organic compound that features a thiophene ring, a tetrahydroisoquinoline moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with tetrahydroisoquinoline, followed by the introduction of the carbamate group through a reaction with ethyl chloroformate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene ring and tetrahydroisoquinoline moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity and biological activities.
Tetrahydroisoquinoline derivatives: These compounds contain the tetrahydroisoquinoline moiety and are studied for their pharmacological properties.
Carbamate derivatives: These compounds feature the carbamate group and are known for their use in pesticides and pharmaceuticals.
Properties
IUPAC Name |
ethyl N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-17(21)18-14-6-5-12-7-8-19(11-13(12)10-14)16(20)15-4-3-9-23-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRONSQHOYJBEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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